molecular formula C14H20O2 B2661007 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid CAS No. 1548835-38-6

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid

Cat. No.: B2661007
CAS No.: 1548835-38-6
M. Wt: 220.312
InChI Key: MIBRENCLUDWZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by a butanoic acid backbone with a 3,3-dimethyl substitution and a 2-phenylethyl group attached to the second carbon atom. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid typically involves the alkylation of a suitable precursor with a phenylethyl group. One common method is the Friedel-Crafts alkylation, where a phenylethyl halide reacts with a 3,3-dimethylbutanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-phenylethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(2-phenylethyl)butanoic acid is unique due to the combination of the 3,3-dimethyl and 2-phenylethyl groups, which impart distinct steric and electronic characteristics. These features influence its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

3,3-dimethyl-2-(2-phenylethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)12(13(15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBRENCLUDWZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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